Cas no 89600-77-1 (N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide)

N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide
- 89600-77-1
- AKOS030475088
- EN300-257871
- AKOS000620011
- NSC27590
- CS-0243007
- NSC-27590
- Z57070132
-
- MDL: MFCD00727111
- インチ: InChI=1S/C6H10N2OS/c1-4-3-7-6(10-4)8-5(2)9/h4H,3H2,1-2H3,(H,7,8,9)
- InChIKey: XHLPOTCINXBLLF-UHFFFAOYSA-N
- ほほえんだ: CC1CN=C(S1)NC(=O)C
計算された属性
- せいみつぶんしりょう: 158.05138412g/mol
- どういたいしつりょう: 158.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 66.8Ų
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313677-250mg |
n-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide |
89600-77-1 | 95% | 250mg |
¥6602.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313677-500mg |
n-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide |
89600-77-1 | 95% | 500mg |
¥10418.00 | 2024-04-26 | |
Enamine | EN300-257871-10.0g |
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide |
89600-77-1 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
Ambeed | A1082705-1g |
N-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide |
89600-77-1 | 95% | 1g |
$979.0 | 2023-09-02 | |
1PlusChem | 1P01C4LF-500mg |
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide |
89600-77-1 | 95% | 500mg |
$778.00 | 2024-04-20 | |
1PlusChem | 1P01C4LF-10g |
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide |
89600-77-1 | 95% | 10g |
$4006.00 | 2023-12-16 | |
Enamine | EN300-257871-5.0g |
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide |
89600-77-1 | 95% | 5.0g |
$2152.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313677-2.5g |
n-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide |
89600-77-1 | 95% | 2.5g |
¥26172.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313677-1g |
n-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide |
89600-77-1 | 95% | 1g |
¥13370.00 | 2024-04-26 | |
Enamine | EN300-257871-0.05g |
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide |
89600-77-1 | 95% | 0.05g |
$174.0 | 2024-06-18 |
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamideに関する追加情報
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide: A Comprehensive Overview of CAS 89600-77-1
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide (CAS 89600-77-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule features a thiazoline core structure substituted with an acetamide group, making it a valuable intermediate in synthetic chemistry. With the growing demand for novel bioactive compounds, researchers are increasingly exploring the potential of 5-methyl-4,5-dihydrothiazole derivatives like this acetamide variant.
The molecular structure of N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide combines the unique electronic properties of the thiazoline ring with the hydrogen-bonding capacity of the amide functionality. This combination explains its versatility in medicinal chemistry applications, particularly in the design of enzyme inhibitors and receptor modulators. Current trends in drug discovery emphasize the importance of such heterocyclic building blocks, as evidenced by numerous recent publications and patent applications featuring similar structural motifs.
From a synthetic perspective, CAS 89600-77-1 serves as a crucial intermediate for preparing more complex molecules. Its thiazoline-acetamide scaffold appears in several biologically active compounds being investigated for various therapeutic applications. The compound's stability and reactivity profile make it particularly useful for parallel synthesis and combinatorial chemistry approaches that dominate modern pharmaceutical research.
Recent advancements in green chemistry have also impacted the production and application of N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide. Researchers are developing more sustainable synthetic routes to such heterocyclic compounds, addressing growing environmental concerns in chemical manufacturing. These developments align with the pharmaceutical industry's increasing focus on atom economy and reduced waste generation.
The analytical characterization of 89600-77-1 typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for pharmaceutical intermediates. The growing availability of high-quality reference standards for such specialized compounds reflects the expanding market for fine chemicals in drug development.
In the context of current research trends, N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide derivatives are being explored for their potential in addressing several medical challenges. The thiazoline core structure shows promise in the development of novel antimicrobial agents, particularly important given the rising concern about antibiotic resistance. Additionally, similar structures have demonstrated activity in neurological targets, making them interesting candidates for CNS drug discovery programs.
The commercial availability of CAS 89600-77-1 from specialized chemical suppliers has increased in recent years, reflecting growing demand from both academic and industrial researchers. Suppliers typically offer this compound with various purity grades, from standard laboratory quality to GMP-grade materials suitable for pharmaceutical development. The global market for such specialized intermediates continues to expand, driven by the increasing complexity of drug discovery programs.
From a regulatory perspective, proper handling and documentation are essential when working with N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide. While not classified as hazardous under standard regulations, researchers must follow good laboratory practices when handling this compound. The material safety data sheets (MSDS) provided by suppliers contain detailed information about storage conditions and handling precautions.
Future research directions for 5-methyl-4,5-dihydrothiazole derivatives may include exploration of their potential in bioconjugation chemistry and proteolysis targeting chimera (PROTAC) development. The unique electronic properties of the thiazoline ring make it an interesting candidate for these cutting-edge therapeutic approaches. As the field of targeted protein degradation grows, compounds like 89600-77-1 may gain additional significance as synthetic building blocks.
In conclusion, N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide represents an important structural motif in modern medicinal chemistry. Its combination of synthetic accessibility and biological relevance ensures continued interest from researchers across multiple disciplines. As drug discovery becomes increasingly sophisticated, specialized intermediates like CAS 89600-77-1 will play a crucial role in developing the next generation of therapeutic agents.
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